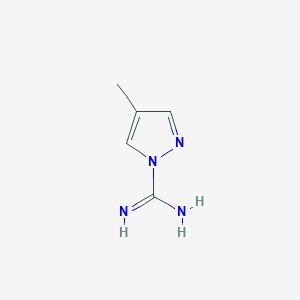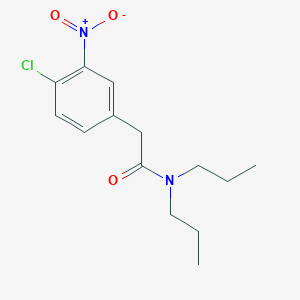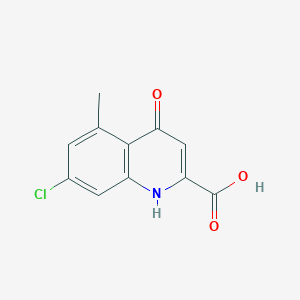
4-Methyl-pyrazole-1-carboxamidine; hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrazole-1-carboximidamide is a chemical compound with the molecular formula C5H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylpyrazole-1-carboximidamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methylpyrazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-methylpyrazole-1-carboximidamide may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones .
Scientific Research Applications
4-Methylpyrazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methylpyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme alcohol dehydrogenase, which plays a crucial role in the metabolism of alcohols. By forming a ternary complex with the enzyme and its coenzyme NAD+, it competitively inhibits the formation of the enzyme complex with alcohols .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A closely related compound with similar inhibitory effects on alcohol dehydrogenase.
1-Methylpyrazole: Another derivative of pyrazole with distinct chemical properties.
Uniqueness
4-Methylpyrazole-1-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit alcohol dehydrogenase with high affinity makes it particularly valuable in medical and biochemical research .
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-methylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C5H8N4/c1-4-2-8-9(3-4)5(6)7/h2-3H,1H3,(H3,6,7) |
InChI Key |
YMTPCMBHMTUVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)

![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)




![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)



![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)


